molecular formula C20H22N2O3 B8120378 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester

Cat. No.: B8120378
M. Wt: 338.4 g/mol
InChI Key: OHUGEITWYFXHTH-UHFFFAOYSA-N
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Description

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.

    Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst.

    Substitution Reactions: The phenylmethoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and organometallic compounds are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester has various scientific research applications, including:

    Medicinal Chemistry: Used as a building block for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-carboxylic acid derivatives: Known for their anti-inflammatory and anticancer activities.

    Indazole-1-carboxamides: Studied for their potential as kinase inhibitors.

    Indazole-1-carboxylates: Used in the synthesis of various pharmaceuticals.

Uniqueness

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other indazole derivatives.

Properties

IUPAC Name

tert-butyl 3-methyl-6-phenylmethoxyindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-17-11-10-16(24-13-15-8-6-5-7-9-15)12-18(17)22(21-14)19(23)25-20(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUGEITWYFXHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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